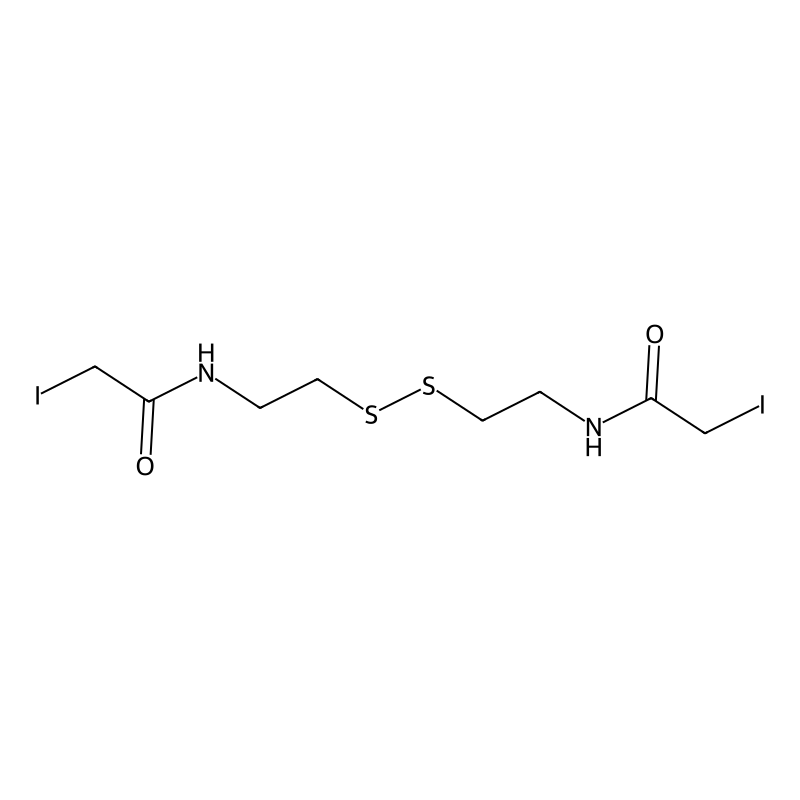N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Reversible Crosslinking Reagent for Protein Sulfhydryl Groups
One of the primary applications of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) is as a reversible crosslinking reagent for protein sulfhydryl groups. These groups, also known as thiol groups, are present in the amino acid cysteine and play a crucial role in protein structure and function. The iodoacetyl groups of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) can react with the thiol groups of cysteine residues in proteins, forming covalent bonds that link two protein molecules together PubMed: .
Advantages of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine)
N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) offers several advantages over other crosslinking reagents:
- Reversibility: Unlike some crosslinkers that form permanent bonds, N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) can be cleaved under specific conditions, allowing researchers to isolate and analyze individual protein molecules after crosslinking PubMed: .
- Specificity: The reaction between N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) and thiol groups is relatively specific, minimizing unwanted crosslinking with other functional groups in proteins.
- Cell Permeability: N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) can potentially crosslink proteins within living cells, enabling the study of protein interactions in their native environment.
N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) is a bifunctional compound with the molecular formula . This compound contains two iodoacetyl groups and a dithiobis(ethylamine) moiety, making it a versatile reagent for various biochemical applications. Its structure facilitates the formation of covalent bonds with thiol groups in proteins, allowing for targeted modifications and crosslinking. The compound is recognized for its ability to selectively react with sulfhydryl groups, which are prevalent in many biological molecules, thereby serving as an important tool in protein chemistry and bioconjugation techniques .
N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) primarily engages in nucleophilic substitution reactions due to the electrophilic nature of the iodoacetyl groups. When introduced to thiol-containing compounds, such as cysteine residues in proteins, these iodoacetyl groups can form stable thioether linkages. The reaction can be summarized as follows:
This reaction illustrates the formation of a thioether bond between the thiol group and the iodoacetyl moiety , releasing hydrogen iodide as a byproduct. Additionally, the compound can undergo hydrolysis under certain conditions, leading to the release of iodine and the formation of less reactive species .
The biological activity of N,N-bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) is primarily associated with its role as a crosslinking agent for proteins. It has been shown to effectively modify sulfhydryl groups in proteins, leading to changes in protein structure and function. This reactivity allows for the investigation of protein interactions and dynamics within biological systems. Studies have indicated that this compound can be utilized to stabilize protein complexes and study their functional implications .
- Preparation of Iodoacetic Acid: Iodoacetic acid is synthesized from acetic acid through halogenation.
- Formation of Dithiobis(ethylamine): Dithiobis(ethylamine) is prepared by reacting ethylenediamine with carbon disulfide.
- Coupling Reaction: The iodoacetic acid is then reacted with dithiobis(ethylamine) under controlled conditions to yield N,N-bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine).
This method allows for efficient production of the compound while maintaining high purity levels .
N,N-bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) has several applications in biochemical research:
- Protein Labeling: It is widely used for labeling proteins containing thiol groups, facilitating studies on protein interactions and dynamics.
- Crosslinking Studies: The compound serves as a crosslinker in studying protein-protein interactions and stabilizing protein complexes.
- Drug Development: Its ability to modify proteins selectively makes it valuable in drug design and development processes .
Interaction studies involving N,N-bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) often focus on its reactivity with various thiol-containing biomolecules. These studies help elucidate how modifications affect protein function and interactions. For instance, research has demonstrated that this compound can effectively crosslink antibodies with antigens or other proteins, providing insights into immune responses and signaling pathways .
Similar Compounds: Comparison
Several compounds share structural or functional similarities with N,N-bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine). Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N,N-Bis(iodoacetamide)-1,6-hexanediamine | Contains iodoacetamide moieties | Primarily used for labeling amines |
| Dithiothreitol | Contains two thiol groups | Commonly used as a reducing agent |
| Maleimide Derivatives | Contains maleimide functional groups | Reacts specifically with thiols to form stable adducts |
| N-Succinimidyl iodoacetate | Contains an iodoacetate group | Used for labeling amines and carboxylic acids |
N,N-bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) stands out due to its dual reactivity towards both thiols and amines, making it particularly versatile for various biochemical applications .








